4-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide
Overview
Description
4-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide is an organic compound with the molecular formula C9H9BrFNO2S. It is characterized by the presence of a bromine atom at the fourth position, a cyclopropyl group attached to the nitrogen atom, and a fluorine atom at the second position on the benzene ring, along with a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide typically involves the following steps:
Bromination: The starting material, 2-fluorobenzenesulfonamide, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the fourth position.
Cyclopropylation: The intermediate product is then reacted with cyclopropylamine under suitable conditions to attach the cyclopropyl group to the nitrogen atom of the sulfonamide group
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield a substituted amine derivative.
Oxidation and Reduction: Oxidation may yield sulfonic acids, while reduction could produce sulfinamides
Scientific Research Applications
4-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it useful in the development of advanced materials with specific properties.
Biological Studies: It can be used in studies investigating the interaction of sulfonamide derivatives with biological targets
Mechanism of Action
The mechanism of action of 4-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the bromine and fluorine atoms may participate in halogen bonding. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-cyclopropylbenzenesulfonamide: Lacks the fluorine atom at the second position.
4-bromo-2-fluorobenzenesulfonamide: Lacks the cyclopropyl group on the nitrogen atom.
N-cyclopropyl-2-fluorobenzenesulfonamide: Lacks the bromine atom at the fourth position
Uniqueness
4-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide is unique due to the combination of the bromine, fluorine, and cyclopropyl groups on the benzene ring and sulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
IUPAC Name |
4-bromo-N-cyclopropyl-2-fluorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2S/c10-6-1-4-9(8(11)5-6)15(13,14)12-7-2-3-7/h1,4-5,7,12H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYRAZWLYFEYOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90702243 | |
Record name | 4-Bromo-N-cyclopropyl-2-fluorobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90702243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1055995-89-5 | |
Record name | 4-Bromo-N-cyclopropyl-2-fluorobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1055995-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N-cyclopropyl-2-fluorobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90702243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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